molecular formula C25H21N5O4S2 B2563141 N2,N6-bis(6-ethoxybenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide CAS No. 392325-10-9

N2,N6-bis(6-ethoxybenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide

Cat. No.: B2563141
CAS No.: 392325-10-9
M. Wt: 519.59
InChI Key: WOPAHSRORCFXPZ-UHFFFAOYSA-N
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Description

N2,N6-bis(6-ethoxybenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide is a pyridine-2,6-dicarboxamide derivative functionalized with 6-ethoxybenzo[d]thiazole substituents.

Properties

IUPAC Name

2-N,6-N-bis(6-ethoxy-1,3-benzothiazol-2-yl)pyridine-2,6-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O4S2/c1-3-33-14-8-10-16-20(12-14)35-24(27-16)29-22(31)18-6-5-7-19(26-18)23(32)30-25-28-17-11-9-15(34-4-2)13-21(17)36-25/h5-13H,3-4H2,1-2H3,(H,27,29,31)(H,28,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPAHSRORCFXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=NC5=C(S4)C=C(C=C5)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N6-bis(6-ethoxybenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide typically involves a multi-step process:

    Formation of 6-ethoxybenzo[d]thiazole: This intermediate can be synthesized by reacting 2-aminothiophenol with ethyl bromoacetate under basic conditions to form 6-ethoxybenzo[d]thiazole.

    Preparation of Pyridine-2,6-dicarboxylic Acid: Pyridine-2,6-dicarboxylic acid is commercially available or can be synthesized through oxidation of 2,6-lutidine.

    Coupling Reaction: The final step involves the coupling of 6-ethoxybenzo[d]thiazole with pyridine-2,6-dicarboxylic acid chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Coordination Chemistry: The compound serves as a ligand in the formation of metal complexes, which are useful in catalysis and material science.

    Catalysis: Metal complexes of this compound can act as catalysts in organic transformations, including hydrogenation and cross-coupling reactions.

Biology and Medicine

    Biological Probes: The compound can be used as a fluorescent probe for detecting metal ions or other analytes in biological systems.

    Drug Development:

Industry

    Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Sensors: Employed in the development of sensors for environmental monitoring and diagnostics.

Mechanism of Action

The mechanism by which N2,N6-bis(6-ethoxybenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, modulating their activity. The compound’s structure allows for specific interactions with biological macromolecules, influencing pathways related to signal transduction and metabolic processes.

Comparison with Similar Compounds

Key Observations:

Substituent-Driven Functionality: Electron-withdrawing groups (e.g., thiazole, benzo[d]thiazole) enhance fluorescence and metal-binding capabilities. For instance, the 5-methylthiazole derivative exhibits selective Cu²⁺/Ni²⁺ sensing via fluorescence quenching . Bulky substituents (e.g., tert-butylphenyl) improve steric hindrance, stabilizing palladium complexes for catalytic applications . Amino groups enable Schiff base formation, facilitating coordination with transition metals like Cu²⁺ and Zn²⁺ .

Synthetic Efficiency: Mechanochemical synthesis using deep eutectic solvents (DES) achieves high yields (57–85%) with minimal purification, as seen in quinazolinone derivatives . Conventional reflux methods for Schiff bases require longer reaction times (7–24 hours) but achieve moderate yields (72–78%) .

Fluorescence and Sensing:

  • The 5-methylthiazole derivative shows a 70% fluorescence quenching response to Cu²⁺ at 10 µM concentration, attributed to photoinduced electron transfer (PET) .
  • In contrast, Schiff base derivatives (e.g., HNP) exhibit aggregation-induced emission enhancement (AIEE) and mechanochromism due to ESIPT (excited-state intramolecular proton transfer) .

Catalytic Performance:

  • Palladium complexes with tert-butylphenyl substituents achieve >90% yield in Suzuki-Miyaura cross-coupling reactions under mild conditions .
  • Heterometallic Co³⁺–Zn²⁺ coordination polymers catalyze Knoevenagel condensations with 85–95% efficiency .

Structural and Crystallographic Insights

  • Hydrogen Bonding : Schiff base derivatives (e.g., C33H23Br2N5O4) form intramolecular O–H⋯N and N–H⋯O hydrogen bonds, stabilizing planar conformations suitable for π-stacking .
  • Coordination Geometry : Pyridine dicarboxamide ligands typically adopt a tridentate NNN pincer geometry in palladium complexes, with bond lengths of Pd–N ≈ 2.05 Å .

Biological Activity

N2,N6-bis(6-ethoxybenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes two benzo[d]thiazole moieties linked to a pyridine core. The chemical formula can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₄S₂
  • Molecular Weight : 402.49 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzo[d]thiazole derivatives followed by amide bond formation with pyridine dicarboxylic acid derivatives. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of benzo[d]thiazole have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)Reference
Compound AA549 (Lung)5.0
Compound BMCF7 (Breast)3.5
Compound CHT1080 (Fibrosarcoma)4.0

In particular, derivatives containing the benzo[d]thiazole structure have been reported to induce apoptosis and inhibit cell proliferation through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Studies indicate that it exhibits moderate inhibitory effects on the growth of several bacterial strains, including Staphylococcus aureus.

Table 2: Antimicrobial Activity

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

The antimicrobial activity is attributed to the ability of the compound to disrupt bacterial cell membranes and inhibit essential enzymatic processes.

Case Study 1: Anticancer Efficacy

In a study published in Medicinal Chemistry, a series of benzo[d]thiazole derivatives were synthesized and evaluated for their anticancer activity. N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide exhibited significant cytotoxicity against A549 and MCF7-MDR cell lines, indicating that modifications in the structure could enhance therapeutic efficacy against resistant cancer types .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of related compounds, revealing that those with ethoxy substitutions showed enhanced activity against both bacterial and fungal strains. The study concluded that these compounds could serve as lead candidates for developing new antimicrobial agents.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.
  • Induction of Apoptosis : It activates apoptotic pathways leading to programmed cell death.
  • Disruption of Membrane Integrity : In bacteria, it may compromise cell membrane integrity, leading to cell lysis.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N2,N6-bis(6-ethoxybenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide, and how do reaction parameters influence yield?

  • The compound is synthesized via multi-step condensation reactions. A common method involves refluxing pyridine-2,6-dicarboxylic acid derivatives with 6-ethoxybenzo[d]thiazol-2-amine in ethanol or toluene under anhydrous conditions. Key parameters include:

  • Temperature : Prolonged reflux (~7–16 hours) at 60–80°C ensures complete amide bond formation .
  • Solvent choice : Ethanol and DMF are preferred for solubility and stability of intermediates, while chloroform is used for crystallization .
  • Stoichiometry : Excess amine (1.5–2 equivalents) minimizes side reactions, achieving yields of 72–86% .
    • Challenges : Impurities from incomplete condensation require purification via recrystallization or column chromatography .

Q. How is the molecular structure of this compound characterized, and what insights do crystallographic data provide?

  • Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:

  • Bond lengths : The central pyridine ring shows C–N bond lengths of ~1.33–1.41 Å, while benzo[d]thiazole moieties exhibit dihedral angles of 15–25°, indicating π-conjugation .
  • Hydrogen bonding : Intramolecular O–H⋯N and N–H⋯O bonds stabilize the planar conformation, critical for coordination chemistry .
    • Tools : SHELX programs (e.g., SHELXL for refinement) and Olex2 for structure solution are widely used .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Moderately soluble in DMSO, DMF, and chloroform; poorly soluble in water. Solubility in ethanol is temperature-dependent, with crystallization achievable via slow evaporation .
  • Stability : Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions. Thermal gravimetric analysis (TGA) shows decomposition above 250°C .

Advanced Research Questions

Q. How does this compound function as a ligand in coordination chemistry, and what metal complexes exhibit notable activity?

  • The pyridine dicarboxamide core and benzo[d]thiazole groups act as polydentate ligands. Examples include:

  • Schiff base complexes : Condensation with aldehydes (e.g., 5-bromo-2-hydroxybenzaldehyde) forms imine-linked structures that bind Zn²⁺, Cu²⁺, and Co²⁺. These complexes show catalytic activity in ring-opening reactions and Knoevenagel condensations .
  • Palladium pincer complexes : Used in Suzuki-Miyaura cross-coupling reactions, achieving turnover numbers (TON) >10⁴ .
    • Coordination modes : N,N,O-tridentate binding confirmed by SC-XRD and FT-IR spectroscopy .

Q. What role does this compound play in stabilizing G-quadruplex DNA structures, and how does this relate to anticancer mechanisms?

  • The compound’s planar aromatic system intercalates into G-quadruplex DNA, stabilizing telomeric regions and inhibiting telomerase activity. Key findings:

  • Binding affinity : Sub-micromolar Kd values (e.g., 0.2 µM for human telomeric G4) confirmed via fluorescence resonance energy transfer (FRET) assays .
  • Anticancer synergy : Conjugation with cisplatin enhances DNA cross-linking, triggering apoptosis in HeLa and MCF-7 cells via p53 activation .

Q. How can mechanochromic properties of derivatives be exploited in material science?

  • Substituted derivatives (e.g., naphthaldehyde-based Schiff bases) exhibit aggregation-induced emission (AIE) and reversible mechanochromism:

  • Mechanism : Planar-to-twisted conformational changes under mechanical stress alter π-π stacking, shifting emission wavelengths (Δλ ~50 nm) .
  • Characterization : XRD and differential scanning calorimetry (DSC) reveal phase transitions, while time-resolved fluorescence confirms excited-state intramolecular proton transfer (ESIPT) .

Q. What methodological approaches resolve contradictions in reported biological activities?

  • Discrepancies in antimicrobial vs. anticancer efficacy arise from structural variations (e.g., electron-withdrawing vs. donating substituents). Strategies include:

  • Structure-activity relationship (SAR) studies : Nitro or halogen substituents enhance DNA intercalation, while methoxy groups improve solubility .
  • Dose-response profiling : IC₅₀ values for cytotoxicity (e.g., 1–10 µM in HepG2 cells) vs. higher MICs (>50 µM) for bacterial strains highlight selective targeting .

Methodological Recommendations

  • Synthesis Optimization : Use microwave-assisted reactions to reduce reaction times (e.g., 2 hours vs. 16 hours) and improve yields .
  • Characterization : Pair SC-XRD with solid-state NMR to resolve dynamic structural ambiguities .
  • Biological Assays : Combine fluorescence-based DNA melting studies with cellular thermal shift assays (CETSA) to validate target engagement .

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